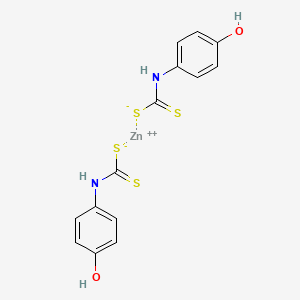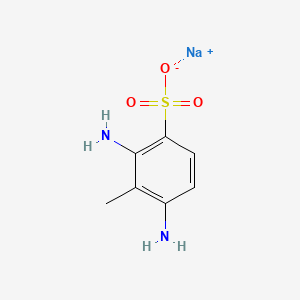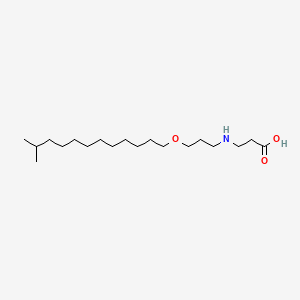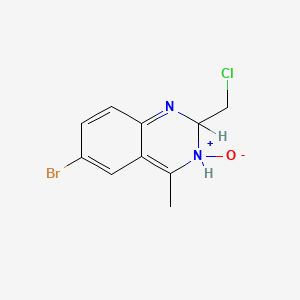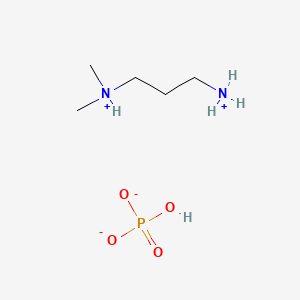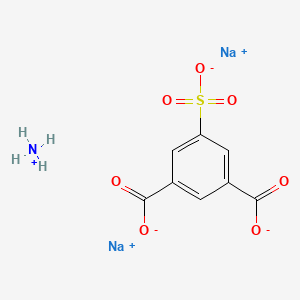
5-Sulphoisophthalic acid, ammonium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Sulphoisophthalic acid, ammonium sodium salt is a chemical compound with the molecular formula C16H18N3Na3O14S2. It is a sulfonate carboxylate ligand that finds applications in various fields such as catalysis, gas storage, magnetic materials, and luminescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Sulphoisophthalic acid, ammonium sodium salt typically involves the sulfonation of isophthalic acid. One common method includes the use of oleum (fuming sulfuric acid) to sulfonate isophthalic acid, followed by neutralization with ammonium and sodium hydroxides . The reaction conditions often involve controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve continuous processes where isophthalic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonated product is then neutralized with ammonium and sodium hydroxides to form the ammonium sodium salt. This process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Sulphoisophthalic acid, ammonium sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonate derivatives .
Aplicaciones Científicas De Investigación
5-Sulphoisophthalic acid, ammonium sodium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 5-Sulphoisophthalic acid, ammonium sodium salt exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparación Con Compuestos Similares
Similar Compounds
5-Sulfoisophthalic acid monosodium salt: Similar in structure but lacks the ammonium component.
Sodium 3,5-dicarboxybenzene-1-sulfonate: Another related compound with similar applications.
Uniqueness
5-Sulphoisophthalic acid, ammonium sodium salt is unique due to its dual cationic nature (ammonium and sodium), which can influence its solubility, reactivity, and interaction with other molecules. This duality can provide advantages in specific applications, such as enhanced stability and versatility in forming complexes .
Propiedades
Número CAS |
71872-95-2 |
|---|---|
Fórmula molecular |
C8H7NNa2O7S |
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
azanium;disodium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.H3N.2Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3;;/q;;2*+1/p-2 |
Clave InChI |
IJGUNGATOMIUFB-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[NH4+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



